2-Bromo-6-(1-bromoethyl)pyridine

Catalog No.
S9049592
CAS No.
M.F
C7H7Br2N
M. Wt
264.94 g/mol
Availability
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2-Bromo-6-(1-bromoethyl)pyridine

Product Name

2-Bromo-6-(1-bromoethyl)pyridine

IUPAC Name

2-bromo-6-(1-bromoethyl)pyridine

Molecular Formula

C7H7Br2N

Molecular Weight

264.94 g/mol

InChI

InChI=1S/C7H7Br2N/c1-5(8)6-3-2-4-7(9)10-6/h2-5H,1H3

InChI Key

JCKQCMWJRYPFEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CC=C1)Br)Br

2-Bromo-6-(1-bromoethyl)pyridine is a halogenated pyridine derivative characterized by the presence of two bromine substituents and an ethyl group attached to the pyridine ring. Its molecular formula is C7H7Br2NC_7H_7Br_2N with a molecular weight of approximately 264.94 g/mol. The compound features a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. The presence of bromine atoms enhances its reactivity, making it a valuable intermediate in organic synthesis.

  • Substitution Reactions: The bromine atoms can be substituted with various nucleophiles, allowing for the formation of diverse functional groups.
  • Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form carbon-carbon bonds.
  • Oxidation and Reduction: The compound can also undergo oxidation and reduction processes, leading to different derivatives.

These reactions are crucial for synthesizing more complex organic molecules and pharmaceuticals.

While specific biological activity data on 2-Bromo-6-(1-bromoethyl)pyridine is limited, compounds with similar structures often exhibit significant biological properties. Pyridine derivatives are known for their roles in medicinal chemistry, including antimicrobial, anti-inflammatory, and anticancer activities. The reactivity of the bromine substituents may enhance or modify these biological properties, making this compound a candidate for further pharmacological studies.

The synthesis of 2-Bromo-6-(1-bromoethyl)pyridine typically involves bromination reactions. Common methods include:

  • Direct Bromination: This involves treating 6-(1-bromoethyl)pyridine with bromine in the presence of a catalyst (such as iron or aluminum bromide) under controlled conditions to ensure selective bromination at the desired positions.
  • Sequential Reactions: Starting from 2-amino-6-methylpyridine, the compound can be synthesized through a series of reactions including diazotization followed by bromination and hydrolysis .

These methods allow for efficient production while maintaining high purity levels.

2-Bromo-6-(1-bromoethyl)pyridine has various applications, primarily in:

  • Organic Synthesis: It serves as a building block for synthesizing complex organic molecules and heterocycles.
  • Pharmaceutical Development: The compound is used as an intermediate in drug synthesis, contributing to the development of biologically active compounds.
  • Industrial Uses: It finds applications in producing agrochemicals and dyes due to its reactive nature.

Several compounds share structural similarities with 2-Bromo-6-(1-bromoethyl)pyridine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-BromopyridineC5H4BrNC_5H_4BrNSimpler structure with one bromine atom
2-Bromo-6-methylpyridineC6H6BrNC_6H6BrNContains a methyl group instead of an ethyl group
2-Bromo-6-tert-butylpyridineC9H12BrNC_9H_{12}BrNFeatures a tert-butyl group, affecting reactivity
2-Bromo-5-fluoropyridineC5H4BrFNC_5H_4BrFNContains fluorine instead of an ethyl group

Uniqueness

The uniqueness of 2-Bromo-6-(1-bromoethyl)pyridine lies in its dual bromine substituents and the ethyl side chain, which provide distinct reactivity patterns compared to simpler pyridine derivatives. This structural complexity allows it to participate in a wider range of

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Exact Mass

264.89247 g/mol

Monoisotopic Mass

262.89452 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-21-2023

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